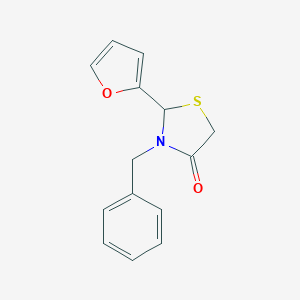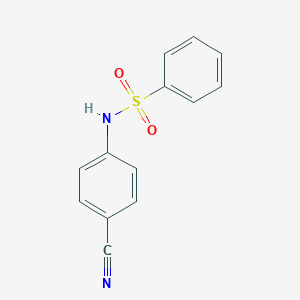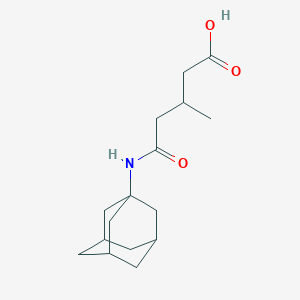
3-Benzyl-2-(2-furyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(2-furyl)-1,3-thiazolidin-4-one, also known as BF-1, is a heterocyclic organic compound that has been extensively studied in recent years due to its potential applications in various fields of science. This compound is a thiazolidinone derivative, which is known for its wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-(2-furyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Benzyl-2-(2-furyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits excellent stability under various conditions. However, there are also some limitations to using this compound in lab experiments. Due to its potent biological activities, this compound can be toxic to cells at high concentrations. Therefore, it is important to carefully optimize the concentration of this compound used in experiments to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 3-Benzyl-2-(2-furyl)-1,3-thiazolidin-4-one. One area of interest is the development of novel derivatives of this compound with enhanced biological activities. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and antitumor activities of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Overall, this compound has great potential for the development of novel therapeutic agents for the treatment of various diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 3-Benzyl-2-(2-furyl)-1,3-thiazolidin-4-one involves the condensation reaction of 2-furylcarboxaldehyde with thiourea in the presence of benzyl bromide and sodium hydroxide. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of the reaction is high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
3-Benzyl-2-(2-furyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and antitumor activities. It has also been found to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.
Propiedades
Fórmula molecular |
C14H13NO2S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13NO2S/c16-13-10-18-14(12-7-4-8-17-12)15(13)9-11-5-2-1-3-6-11/h1-8,14H,9-10H2 |
Clave InChI |
ZYPUMKDBVYKEEJ-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CO2)CC3=CC=CC=C3 |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=CO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)

![[2-Oxo-2-(propylamino)ethoxy]acetic acid](/img/structure/B274624.png)
![5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B274625.png)
![5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B274628.png)
![5-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B274632.png)
![4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B274633.png)
![3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid](/img/structure/B274636.png)

![[2-(1-Azepanyl)-2-oxoethoxy]acetic acid](/img/structure/B274638.png)
![(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B274641.png)